molecular formula C19H13BrO3 B2869174 6-bromo-3-[(2E)-3-(4-methylphenyl)prop-2-enoyl]-2H-chromen-2-one CAS No. 225367-38-4

6-bromo-3-[(2E)-3-(4-methylphenyl)prop-2-enoyl]-2H-chromen-2-one

Cat. No.: B2869174
CAS No.: 225367-38-4
M. Wt: 369.214
InChI Key: JURURZRRXLJDSV-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3-[(2E)-3-(4-methylphenyl)prop-2-enoyl]-2H-chromen-2-one is a brominated coumarin derivative featuring a chalcone moiety (α,β-unsaturated ketone) at position 3 and a bromine atom at position 6 of the coumarin scaffold. The (2E)-configuration of the propenoyl group ensures a planar, conjugated system, critical for electronic interactions and biological activity .

Properties

IUPAC Name

6-bromo-3-[(E)-3-(4-methylphenyl)prop-2-enoyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrO3/c1-12-2-4-13(5-3-12)6-8-17(21)16-11-14-10-15(20)7-9-18(14)23-19(16)22/h2-11H,1H3/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JURURZRRXLJDSV-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Understanding these effects requires comprehensive studies involving cellular assays, molecular biology techniques, and potentially in vivo models.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. These factors can include pH, temperature, presence of other molecules, and cellular environment.

Biological Activity

6-Bromo-3-[(2E)-3-(4-methylphenyl)prop-2-enoyl]-2H-chromen-2-one, a member of the chromen-2-one family, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom at the 6th position and a prop-2-enoyl group, which may influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H13BrO3C_{19}H_{13}BrO_3. Its structure includes:

  • A bromine atom at the 6th position,
  • A prop-2-enoyl group attached to a phenyl ring,
  • A chromenone core , which is common in many biologically active compounds.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromine and prop-2-enoyl groups play significant roles in modulating these interactions. Research indicates that:

  • The compound may act as an inhibitor of specific enzymes involved in neurotransmitter degradation, such as monoamine oxidase (MAO) and acetylcholinesterase (AChE) .
  • It exhibits potential antioxidant properties , which may contribute to its protective effects against oxidative stress in cellular models .

Inhibitory Effects

Recent studies have evaluated the inhibitory effects of this compound on various enzymes:

Enzyme IC50 Value (μM) Effect
MAO-B0.51Selective inhibition
BChE7.00Moderate inhibition
AChE>10Weak inhibition

These findings suggest that the compound selectively inhibits MAO-B while showing moderate activity against BChE .

Toxicity Assessment

A study conducted on Vero cells demonstrated that the compound is nontoxic at concentrations up to 100 μg/mL, indicating a favorable safety profile for further pharmacological exploration . The relative cell viability was measured using the MTT assay, confirming that over 80% of cells remained viable at this concentration.

Structure-Activity Relationship (SAR)

The unique structural elements of this compound significantly influence its biological activity:

  • Bromine Substitution : The presence of bromine enhances the lipophilicity and potentially increases binding affinity to target proteins.
  • Phenyl Ring Modifications : Variations in substituents on the phenyl ring can alter enzyme selectivity and potency .
  • Prop-2-enoyl Group : This moiety is crucial for the compound's reactivity and interaction with active sites on enzymes.

Case Studies

  • Halogenated Coumarin-Chalcones Study : A series of related compounds were synthesized, including variations of the chromenone structure. The study found that modifications at specific positions on the phenyl ring could enhance MAO-B inhibition .
  • Oxidative Stress Protection : In vitro experiments demonstrated that derivatives of this compound could scavenge reactive oxygen species (ROS), providing insights into their potential neuroprotective effects against oxidative damage .

Comparison with Similar Compounds

Table 1: Substituted 3-Acryloyl Coumarins

Compound Name Substituent (R) Biological Activity (EC₅₀/IC₅₀) Key Spectral Data (¹H-NMR, δ ppm) Reference
6-Bromo-3-[(2E)-3-(4-methylphenyl)propenoyl] 4-Methylphenyl Not reported 6.54–8.1 (m, Ar-H + Ethyl)
3-[(2E)-3-(3-Hydroxyphenyl)propenoyl] (A5) 3-Hydroxyphenyl Leishmania panamensis: 2.1 ± 0.1 μM 6.8–8.2 (m, Ar-H)
3-[(2E)-3-(3-Methoxyphenyl)propenoyl] (A2) 3-Methoxyphenyl Leishmania panamensis: 2.5 ± 0.2 μM 3.8 (s, OCH₃), 6.7–8.0 (m, Ar-H)
3-[(2E)-3-(4-Dimethylaminophenyl)propenoyl] 4-Dimethylaminophenyl Not reported 2.9 (s, N(CH₃)₂), 6.54–8.1 (m, Ar-H)

Key Observations :

  • Electron-Donating Groups (e.g., -OCH₃, -N(CH₃)₂) : Enhance electron density in the chalcone moiety, improving interactions with electron-deficient biological targets. For example, A2 (3-methoxyphenyl) shows potent anti-leishmanial activity (EC₅₀ = 2.5 μM) .

Halogenated Analogues

Table 2: Brominated Coumarin Derivatives

Compound Name Substituents Biological Activity Reference
6-Bromo-3-(2-bromoacetyl)-2H-chromen-2-one 6-Br, 3-(Br-acetyl) Antimicrobial (CMRN5)
6-Bromo-4-methyl-3-phenyl-2H-chromen-2-one 6-Br, 4-CH₃, 3-Ph Not reported
6-Bromo-3-(6-chloro-2-oxochromene-3-carbonyl) 6-Br, 3-(Cl-chromene carbonyl) Research use (No bioactivity data)

Key Observations :

  • Dual Halogenation : Compounds like CMRN5 (6-bromo-3-(2-bromoacetyl)) exhibit broad-spectrum antimicrobial activity due to enhanced electrophilicity from dual bromine atoms .
  • Steric Effects : Bulky substituents (e.g., 4-methylphenyl in the target compound) may hinder enzymatic degradation, prolonging biological half-life .

Heterocyclic Derivatives

Table 3: Coumarin-Thiazole Hybrids

Compound Name Structure Biological Activity Reference
(E)-6-Bromo-3-{2-[2-(4-Cl-benzylidene)hydrazinyl]thiazol-5-yl} Thiazole-hydrazine linkage Crystallographically characterized
3-(2-(Substituted)thiazol-4-yl)-6-bromo-2H-chromen-2-one Thiazole ring at position 3 Potential CDK4 inhibition

Key Observations :

  • Thiazole Incorporation : Introduces hydrogen-bonding and π-stacking capabilities. For example, thiazole-hydrazine hybrids () exhibit defined crystal packing via N–H⋯O interactions .
  • Enhanced Selectivity : Thiazole derivatives (e.g., CDK4 inhibitors) show improved target specificity due to complementary interactions with kinase active sites .

Research Findings and Implications

Structural Insights from Crystallography

  • Planarity and Conjugation: The (2E)-configuration of the propenoyl group ensures conjugation with the coumarin core, as confirmed by SHELXL-refined crystal structures .
  • Hydrogen-Bonding Networks: Compounds like 4-(4-bromophenyl)-7,7-dimethyl-2-methylamino-3-nitro-7,8-dihydro-4H-chromen-5(6H)-one form intramolecular N–H⋯O bonds, stabilizing their bioactive conformations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.